N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine
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Overview
Description
N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine: is a complex organic compound that belongs to the class of amines It features a bicyclic structure with nitrogen atoms, making it a diazabicyclo compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine typically involves multiple steps:
Formation of the Diazabicyclo Structure: The initial step involves the formation of the diazabicyclo[3.3.1]nonane core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Methylation: The next step involves the methylation of the nitrogen atoms. This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethanamine Group: The final step involves the introduction of the ethanamine group to the bicyclic structure. This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield secondary amines.
Scientific Research Applications
N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-propanamine
- N-propyl-1-propanamine
- 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide
Uniqueness
N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine is unique due to its specific bicyclic structure and the presence of the ethanamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H25N3 |
---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C12H25N3/c1-13(2)7-8-15-9-11-5-4-6-12(10-15)14(11)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
ITXQSRBDSMKILF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CN(C2)CCN(C)C |
Origin of Product |
United States |
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